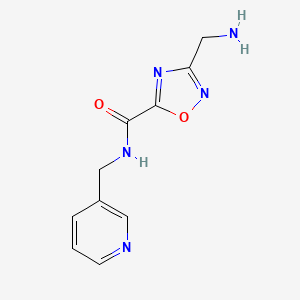

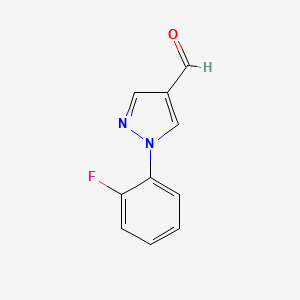

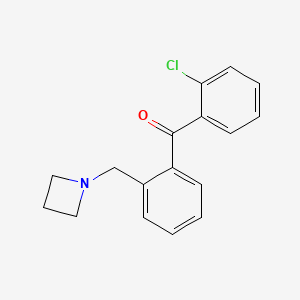

3-(氨基甲基)-N-(吡啶-3-基甲基)-1,2,4-恶二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of various amine-substituted precursors with other reagents to form complex structures. For instance, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles yielded pyrazolo[1,5-a]-pyrimidine derivatives . Similarly, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine under certain conditions produced a 1H-pyrazole-3-carboxamide . These examples suggest that the synthesis of the compound would likely involve the formation of the 1,2,4-oxadiazole ring followed by the introduction of the aminomethyl and pyridin-3-ylmethyl groups.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods. The papers describe the structural determination of synthesized compounds using analytical and spectroscopic data . The presence of the 1,2,4-oxadiazole ring in the compound of interest suggests a planar geometry that could influence its binding interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of similar compounds is highlighted in the papers, where Schiff bases were obtained from the reaction of carboxamides with selected aldehydes . The reaction mechanisms are sometimes examined theoretically to understand the transformations . These insights suggest that the compound may also undergo reactions typical of amides, oxadiazoles, and amines, such as nucleophilic substitutions or condensation reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the papers, the properties of related compounds can be inferred. Heterocyclic compounds like those described often exhibit significant biological activity, which is influenced by their physical and chemical properties . The solubility, stability, and reactivity of the compound would be determined by its functional groups and molecular structure.

Relevant Case Studies

The papers provide case studies of the antitumor activities of synthesized compounds . The structure-activity relationship (SAR) is discussed, which is crucial for understanding how the compound's structure influences its biological activity. Although the compound is not directly studied, the methodologies and findings from these case studies could be applicable to its analysis.

科学研究应用

1,3,4-恶二唑衍生物简介

3-(氨基甲基)-N-(吡啶-3-基甲基)-1,2,4-恶二唑-5-甲酰胺是 1,3,4-恶二唑类的衍生物,这是一种具有显著生物活性的五元芳香环。1,3,4-恶二唑环的特殊结构,具有吡啶型氮原子,使这些衍生物能够与各种酶和受体有效结合,促进一系列生物活性。这种结构方面对于该化合物在药物化学中的应用至关重要,在药物化学中,它被用来开发针对各种疾病的治疗剂。

治疗潜力和应用

抗癌和抗菌应用:Verma 等人 (2019) 的综述概述了 1,3,4-恶二唑定制化合物的治疗价值,强调了它们在药物化学中广泛用于抗癌、抗真菌、抗菌、抗结核和抗病毒剂。包括 3-(氨基甲基)-N-(吡啶-3-基甲基)-1,2,4-恶二唑-5-甲酰胺在内的这类化合物展示了广泛的生物活性,使其在对抗各种疾病中至关重要 (Verma 等,2019)。

抗结核活性:Asif (2014) 强调的研究表明了 1,3,4-恶二唑衍生物对结核分枝杆菌菌株的抗结核疗效。这强调了此类化合物在解决结核病中的作用,为开发新的抗结核药物奠定了基础 (Asif,2014)。

化学合成和药物开发:Rana 等人 (2020) 的工作深入研究了含 1,3,4-恶二唑的化合物在新药开发中的重要性。这些分子充当羧酸、酰胺和酯的生物等排体,为合成针对多种疾病的药理活性剂提供了一个支架。这强调了 1,3,4-恶二唑衍生物在合成新药中的多功能性和实用性 (Rana 等,2020)。

安全和危害

属性

IUPAC Name |

3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c11-4-8-14-10(17-15-8)9(16)13-6-7-2-1-3-12-5-7/h1-3,5H,4,6,11H2,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAHQDJGXXCRPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=NC(=NO2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292943.png)